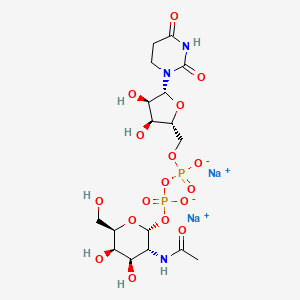

UDP-N-acetyl-D-galactosamine (disodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

UDP-N-acetyl-D-galactosamine (disodium salt) is a sugar nucleotide that serves as a donor substrate for N-acetylgalactosaminyltransferases. These enzymes transfer N-acetyl-D-galactosamine residues to acceptor molecules, playing a crucial role in the biosynthesis of glycoproteins and glycolipids. This compound is essential in various biological processes, including cell signaling, immune response, and protein glycosylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UDP-N-acetyl-D-galactosamine (disodium salt) typically involves the enzymatic conversion of uridine diphosphate glucose to uridine diphosphate N-acetylglucosamine, followed by epimerization to form uridine diphosphate N-acetylgalactosamine. This process requires specific enzymes such as UDP-glucose dehydrogenase and UDP-N-acetylglucosamine 4-epimerase .

Industrial Production Methods: Industrial production of UDP-N-acetyl-D-galactosamine (disodium salt) involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overexpress the necessary enzymes for the biosynthesis of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: UDP-N-acetyl-D-galactosamine (disodium salt) primarily undergoes glycosylation reactions, where it donates its N-acetyl-D-galactosamine residue to acceptor molecules such as proteins and lipids. These reactions are catalyzed by N-acetylgalactosaminyltransferases .

Common Reagents and Conditions: The glycosylation reactions involving UDP-N-acetyl-D-galactosamine (disodium salt) typically require the presence of divalent metal ions such as manganese or magnesium, which act as cofactors for the transferase enzymes. The reactions are carried out under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products: The major products of these glycosylation reactions are glycoproteins and glycolipids with N-acetyl-D-galactosamine residues attached to their structures. These modified molecules play essential roles in various biological functions, including cell-cell communication and immune response .

Scientific Research Applications

UDP-N-acetyl-D-galactosamine (disodium salt) is widely used in scientific research due to its role in glycosylation processes. In chemistry, it is used to study the mechanisms of glycosyltransferase enzymes and to synthesize glycosylated compounds. In biology and medicine, it is employed in research on cell signaling, immune response, and the development of glycoprotein-based therapeutics. Additionally, it is used in the synthesis of aryl azide derivatives for affinity labeling of glycosyltransferases .

Mechanism of Action

The mechanism of action of UDP-N-acetyl-D-galactosamine (disodium salt) involves its role as a donor substrate for N-acetylgalactosaminyltransferases. These enzymes transfer the N-acetyl-D-galactosamine residue from the compound to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are involved in various cellular functions, including signal transduction and immune response .

Comparison with Similar Compounds

Similar Compounds:

- UDP-N-acetylglucosamine (disodium salt)

- UDP-galactose (disodium salt)

- UDP-glucose (disodium salt)

- UDP-glucuronic acid (disodium salt)

Uniqueness: UDP-N-acetyl-D-galactosamine (disodium salt) is unique due to its specific role in the transfer of N-acetyl-D-galactosamine residues, which are essential for the formation of mucin-type O-glycans. This distinguishes it from other similar compounds that transfer different sugar residues, such as glucose or glucuronic acid .

Properties

Molecular Formula |

C17H27N3Na2O17P2 |

|---|---|

Molecular Weight |

653.3 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H29N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h7-8,10-16,21,24-27H,2-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 |

InChI Key |

CMCOZDJPCJOQHI-AMMUOFBGSA-L |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/no-structure.png)

![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)

![3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B12323365.png)

![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride](/img/structure/B12323375.png)